N-(Diphenylphosphorothioyl)-L-alanine
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Overview
Description
(S)-2-((Diphenylphosphorothioyl)amino)propanoic acid is a chiral amino acid derivative that has garnered interest in various fields of chemistry and biochemistry. This compound is characterized by the presence of a diphenylphosphorothioyl group attached to the amino group of the propanoic acid backbone. The chiral center at the second carbon atom confers stereoisomerism, making the (S)-enantiomer distinct in its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis to yield the corresponding amino acid . The diphenylphosphorothioyl group can then be introduced through a nucleophilic substitution reaction using diphenylphosphorothioyl chloride under basic conditions .
Industrial Production Methods
Industrial production of (S)-2-((Diphenylphosphorothioyl)amino)propanoic acid may involve large-scale Strecker synthesis followed by purification steps such as crystallization or chromatography to obtain the desired enantiomer. The use of chiral catalysts or resolution techniques can enhance the enantiomeric purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((Diphenylphosphorothioyl)amino)propanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Diphenylphosphorothioyl chloride, bases like sodium hydroxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Phosphine derivatives
Substitution: Various substituted amino acids
Scientific Research Applications
(S)-2-((Diphenylphosphorothioyl)amino)propanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its role in enzyme inhibition and protein modification.
Medicine: Explored for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-((Diphenylphosphorothioyl)amino)propanoic acid involves its interaction with specific molecular targets. The diphenylphosphorothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . The chiral center plays a crucial role in determining the specificity and efficacy of these interactions .
Comparison with Similar Compounds
Similar Compounds
®-2-((Diphenylphosphorothioyl)amino)propanoic acid: The enantiomer of the (S)-form, with different stereochemical properties.
Diphenylphosphorothioyl derivatives: Compounds with similar functional groups but different backbones.
Other chiral amino acids: Such as (S)-2-amino-3-phenylpropanoic acid and (S)-2-amino-4-methylpentanoic acid.
Uniqueness
(S)-2-((Diphenylphosphorothioyl)amino)propanoic acid is unique due to the presence of the diphenylphosphorothioyl group, which imparts distinct chemical reactivity and biological activity. Its chiral center further enhances its specificity in biochemical interactions, making it valuable in research and industrial applications .
Properties
CAS No. |
61057-90-7 |
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Molecular Formula |
C15H16NO2PS |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
(2S)-2-(diphenylphosphinothioylamino)propanoic acid |
InChI |
InChI=1S/C15H16NO2PS/c1-12(15(17)18)16-19(20,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H,16,20)(H,17,18)/t12-/m0/s1 |
InChI Key |
BDALWLZRGUOOMP-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)O)NP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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